N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15206955
InChI: InChI=1S/C20H15N5O2/c26-20(15-5-4-6-17(13-15)25-14-21-23-24-25)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18/h1-14H,(H,22,26)
SMILES:
Molecular Formula: C20H15N5O2
Molecular Weight: 357.4 g/mol

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC15206955

Molecular Formula: C20H15N5O2

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C20H15N5O2
Molecular Weight 357.4 g/mol
IUPAC Name N-(4-phenoxyphenyl)-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C20H15N5O2/c26-20(15-5-4-6-17(13-15)25-14-21-23-24-25)22-16-9-11-19(12-10-16)27-18-7-2-1-3-8-18/h1-14H,(H,22,26)
Standard InChI Key JSIBJHPLRSDCAV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

N-(4-Phenoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide features a benzamide backbone linked to a phenoxyphenyl group and a tetrazole ring. Key identifiers include:

  • IUPAC Name: N-(4-Phenoxyphenyl)-3-(tetrazol-1-yl)benzamide

  • SMILES: C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4\text{C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4}

  • InChI Key: JSIBJHPLRSDCAV-UHFFFAOYSA-N\text{JSIBJHPLRSDCAV-UHFFFAOYSA-N}

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, enhances binding affinity to biological targets by mimicking carboxylic acid groups . The phenoxyphenyl moiety contributes to lipophilicity, influencing pharmacokinetic properties.

Analytical Characterization

Nuclear magnetic resonance (NMR) data for a structurally similar compound, N-[4-[[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methoxy]phenyl]benzamide, reveals distinct proton environments:

  • 1H NMR (300 MHz, DMSO-d6): δ 15.50 ppm (s, 1H, NH), 8.70 ppm (s, 1H, tetrazole-H), 7.80–6.90 ppm (m, aromatic protons) .

  • 13C NMR: Signals at 165.2 ppm (amide carbonyl) and 150–110 ppm (aromatic carbons) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Tetrazole Ring Formation: Cycloaddition of azides with nitriles under acidic conditions .

  • Coupling Reactions: Amide bond formation between 3-(tetrazol-1-yl)benzoic acid and 4-phenoxyaniline using carbodiimides (e.g., EDC/HOBt).

  • Purification: Column chromatography yields the final product with >95% purity.

Optimization Challenges

  • Yield: Reaction temperatures above 80°C improve cycloaddition efficiency but risk decomposition .

  • Scalability: Continuous flow reactors enhance reproducibility for industrial-scale production .

Comparative Analysis with Structural Analogues

CompoundStructural VariationBiological Activity
N-(4-Methoxyphenyl)-3-(tetrazol-1-yl)benzamide Methoxy vs. phenoxy groupEnhanced solubility, moderate COX-2 inhibition
3-Propoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide Propoxy substituentImproved metabolic stability
N-Phenyl-4-(1H-tetrazol-1-yl)benzamide Simplified phenyl groupReduced receptor affinity

Key Insight: Phenoxy groups enhance lipophilicity and target engagement, while alkoxy substitutions improve pharmacokinetics .

Research Gaps and Future Directions

  • In Vivo Studies: Current data rely on in silico and in vitro models; animal studies are needed to assess toxicity and efficacy .

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF3_3) may boost antiviral potency.

  • Drug Delivery Systems: Nanoformulations could address poor aqueous solubility.

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